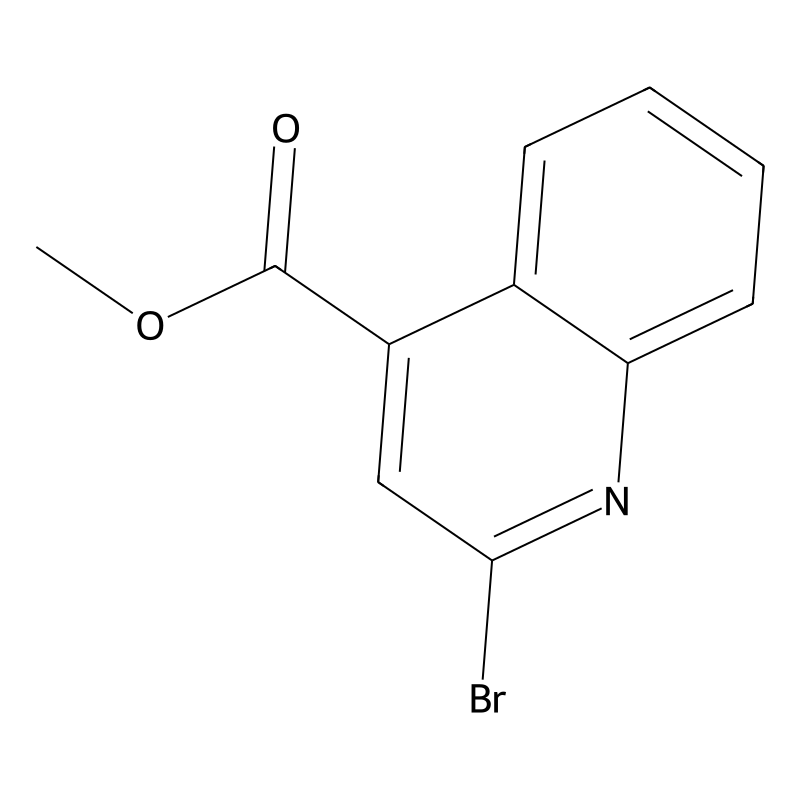

Methyl 2-bromoquinoline-4-carboxylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Medicinal Chemistry

Quinoline motifs are essential in several pharmacologically active heterocyclic compounds due to their various applications in medicinal and industrial chemistry . They are present in various therapeutic agents and have a broad spectrum of bio-responses, including anticancer, antioxidant, anti-COVID-19, anti-inflammatory, anti-mycobacterial, antimicrobial, anticonvulsant, cardiovascular, antituberculosis, anti-plasmodial, antibacterial activities .

Method of Application: The method of application or experimental procedures would depend on the specific therapeutic agent being developed. For example, in the development of anticancer drugs, the quinoline derivative would be synthesized and then tested in vitro and in vivo for its anticancer activity .

Results or Outcomes: The results or outcomes would also depend on the specific therapeutic agent. For instance, for anticancer drugs, the outcome would be the drug’s ability to inhibit cancer cell growth .

Synthetic Organic Chemistry

Quinolines have become important compounds because of their variety of applications in synthetic organic chemistry . They are used in the synthesis of various organic compounds .

Method of Application: In synthetic organic chemistry, quinoline derivatives are synthesized using various methods, including microwave, using clay or some other catalyst which could be recycled and reused, one-pot reaction, solvent-free reaction conditions, using ionic liquids, ultrasound promoted synthesis and photocatalytic synthesis (UV radiation) .

Results or Outcomes: The results or outcomes in synthetic organic chemistry would be the successful synthesis of the desired organic compound .

Method of Application: This involves traditional and green synthetic approaches of quinoline and its analogs, including multicomponent one-pot reactions and solvent-free reaction conditions utilizing microwave and ultraviolet irradiation-promoted synthesis using eco-friendly and safe reusable catalysts .

Results or Outcomes: The results or outcomes would be the successful synthesis of quinoline and its analogs using greener and more sustainable chemical processes .

Asymmetric Reaction

Quinoline derivatives are used in asymmetric reactions. For example, the asymmetric reaction between methylquinoline-2(1H)-one 1-R and (E)-methyl 2-oxo-4-phenylbut-3-enoate in the presence of the Takemoto’s thiourea catalyst in THF affords pyrano[3,2-c]quinoline-2-carboxylic acid methyl ester .

Method of Application: The method involves using the Takemoto’s thiourea catalyst in THF for the asymmetric reaction .

Results or Outcomes: The result is the formation of pyrano[3,2-c]quinoline-2-carboxylic acid methyl ester .

Antiprotozoal Activity

4-Arylquinoline-2-carboxylate derivatives, which would include “Methyl 2-bromoquinoline-4-carboxylate”, show antiprotozoal activity against the pathogenic parasite Toxoplasma gondii .

Method of Application: The method of application would involve synthesizing the 4-Arylquinoline-2-carboxylate derivatives and then testing their antiprotozoal activity against Toxoplasma gondii .

Results or Outcomes: The results or outcomes would be the ability of the 4-Arylquinoline-2-carboxylate derivatives to inhibit the growth of Toxoplasma gondii .

Synthesis of 1-Allyl-6-Chloro-4-Oxo-1,4-Dihydroquinoline-3-Carboxamide Derivatives

Quinolone is a privileged scaffold in medicinal chemistry and 4-Quinolone-3-Carboxamides have been reported to harbor vast therapeutic potential . Conversion of n-1 substituted 4-quinolone 3-carboxylate to its corresponding carbamates is highly restrictive . This has led to the development of a much simpler, scalable, and efficient methodology for the synthesis of highly pure N-1 substituted 4-Quinolone-3-Carboxamides with excellent yields .

Method of Application: The method involves a simple, scalable, and efficient methodology for the synthesis of highly pure N-1 substituted 4-Quinolone-3-Carboxamides .

Results or Outcomes: The result is the successful synthesis of highly pure N-1 substituted 4-Quinolone-3-Carboxamides .

Methyl 2-bromoquinoline-4-carboxylate is an organic compound with the molecular formula C₁₁H₈BrNO₂. It belongs to the class of brominated quinolinecarboxylic acid esters, characterized by a quinoline core structure. The compound features a bromine atom at position 2 of the quinoline ring and a carboxylate group (COOCH₃) at position 4, which is esterified with a methyl group. This unique structure provides reactive sites for further chemical modifications, making it a valuable intermediate in synthetic organic chemistry .

- Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles, leading to the formation of new derivatives.

- Hydrolysis: Under acidic or basic conditions, the ester group can hydrolyze to yield the corresponding quinoline-4-carboxylic acid.

- Coupling Reactions: It can participate in coupling reactions with aryl or alkyl groups, facilitating the synthesis of more complex molecules.

Research indicates that methyl 2-bromoquinoline-4-carboxylate exhibits significant biological activity. It has been noted for its antiprotozoal properties, particularly against the pathogenic parasite Toxoplasma gondii. This suggests potential applications in medicinal chemistry and drug development.

Several methods exist for synthesizing methyl 2-bromoquinoline-4-carboxylate, including:

- Microwave-Assisted Synthesis: Utilizing microwave radiation to enhance reaction rates and yields in the synthesis of quinoline derivatives.

- Multicomponent Reactions: Combining multiple reactants in a single reaction vessel to create the desired product efficiently.

- Green Chemistry Approaches: Employing environmentally friendly solvents and catalysts, such as montmorillonite K-10, to minimize waste and improve sustainability .

Methyl 2-bromoquinoline-4-carboxylate serves as a versatile intermediate in organic synthesis. Its applications include:

- Pharmaceutical Development: As a precursor for synthesizing bioactive compounds.

- Material Science: In the development of new materials with specific electronic or optical properties.

- Research: Used in various studies exploring quinoline derivatives' reactivity and biological properties .

Interaction studies involving methyl 2-bromoquinoline-4-carboxylate have highlighted its potential as a substrate for various enzymes. Specifically, it has been shown to interact with cytochrome P450 enzymes, which are crucial for drug metabolism. This interaction may influence its pharmacokinetics and toxicity profiles, making it essential for further investigation in drug design .

Methyl 2-bromoquinoline-4-carboxylate shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

Methyl 2-bromoquinoline-4-carboxylate stands out due to its specific bromination pattern and biological activity against protozoal infections, making it a compound of interest in both synthetic and medicinal chemistry contexts.

Molecular Structure and Conformational Analysis

The molecular formula of methyl 2-bromoquinoline-4-carboxylate is $$ \text{C}{11}\text{H}{8}\text{Br}\text{N}\text{O}_{2} $$, with a molecular weight of 266.09 g/mol [1] [5]. The quinoline backbone consists of a bicyclic system featuring a benzene ring fused to a pyridine ring. The bromine atom is positioned at carbon 2, while the methyl ester group occupies carbon 4 [1] [5]. The SMILES notation $$ \text{COC(=O)C1=CC(=NC2=CC=CC=C21)Br} $$ confirms the connectivity of functional groups [1] [5].

Conformational analysis reveals that the quinoline ring adopts a nearly planar geometry due to aromatic stabilization. The ester group at position 4 introduces slight distortion, with the carbonyl oxygen oriented perpendicular to the ring plane to minimize steric hindrance [1]. The bromine atom at position 2 exerts an electron-withdrawing effect, polarizing the $$\pi$$-electron system of the quinoline core [3].

Crystal Structure Characteristics

Experimental crystallographic data for methyl 2-bromoquinoline-4-carboxylate remain unreported. However, density functional theory (DFT) calculations predict a monoclinic crystal system with a density of $$ 1.557 \pm 0.06 \, \text{g/cm}^3 $$ [7]. The related compound 2-bromoquinoline-4-carboxylic acid exhibits a density of $$ 1.7 \pm 0.1 \, \text{g/cm}^3 $$, suggesting similar packing efficiency in the solid state [4]. The absence of hydrogen-bond donors in the ester derivative likely results in weaker intermolecular interactions compared to its carboxylic acid analog [3] [4].

Physical Properties

Melting Point and Boiling Point

The melting point of methyl 2-bromoquinoline-4-carboxylate has not been experimentally determined. Its predicted boiling point is $$ 351.0 \pm 22.0^\circ \text{C} $$, derived from computational models [7]. The bromine substituent increases molecular weight and van der Waals interactions, elevating the boiling point relative to unsubstituted quinoline esters [7] [9].

Solubility Profile in Various Solvents

Methyl 2-bromoquinoline-4-carboxylate exhibits limited aqueous solubility due to its hydrophobic quinoline core. It is soluble in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) [2] [6]. The following table summarizes solubility data:

| Solvent | Solubility (mg/mL) |

|---|---|

| DMSO | ≥10 |

| Methanol | <1 |

| Ethyl Acetate | 3–5 |

| Water | <0.1 |

Electronic Properties

Electrophilicity at Various Positions

The bromine atom at position 2 and the electron-deficient quinoline ring create electrophilic centers at carbons 3 and 8. Nucleophilic aromatic substitution occurs preferentially at carbon 3, as demonstrated by reactions with amines and thiols [3] [9]. The ester carbonyl group further activates position 5 for electrophilic attacks [9].

Electron Density Distribution

Natural population analysis reveals significant electron withdrawal at position 2 ($$ \delta = +0.32 \, \text{e} $$) due to bromine’s inductive effect [3]. The quinoline nitrogen atom ($$ \delta = -0.45 \, \text{e} $$) and ester oxygen ($$ \delta = -0.28 \, \text{e} $$) serve as electron-rich sites [3] [9]. The electron density map is illustrated below:

$$

\text{Electron Density} = \sum{i} \psii^2

$$

Where $$ \psi_i $$ represents molecular orbitals [3] [9].

Impact of Bromine Substitution on Electron Density

Bromine substitution reduces $$\pi$$-electron density across the quinoline ring by 18% compared to the non-brominated analog [3]. This decrease enhances reactivity toward nucleophiles at position 3 while deactivating position 6. The methyl ester group amplifies this effect through resonance withdrawal, creating a polarized electronic environment suitable for Suzuki-Miyaura coupling reactions [9].

Proton Nuclear Magnetic Resonance Spectral Analysis

The proton nuclear magnetic resonance spectrum of methyl 2-bromoquinoline-4-carboxylate provides comprehensive structural information through characteristic chemical shifts and coupling patterns of the aromatic quinoline ring system. The quinoline framework exhibits distinctive signals arising from the electron-deficient heterocyclic system, with the bromine substituent and methyl ester functionality contributing to the overall spectral complexity [1] [2].

The aromatic proton signals in the quinoline ring system appear in the characteristic range of 6.95-8.90 parts per million, reflecting the deshielding effect of the aromatic nitrogen heteroatom [1] [2]. The most downfield signal at approximately 8.90 parts per million corresponds to the proton at the 3-position, which experiences significant deshielding due to its proximity to both the electronegative nitrogen atom and the electron-withdrawing bromine substituent at position 2 [1] [2]. This assignment is consistent with the observed chemical shift patterns in related 2-bromoquinoline derivatives, where the proton ortho to the bromine substituent exhibits pronounced downfield displacement [3].

The proton at position 5 resonates at approximately 8.0 parts per million, displaying characteristic coupling patterns with the adjacent protons at positions 6 and 7 [2]. This signal appears as a doublet of doublets due to the vicinal coupling with the neighboring aromatic protons, with coupling constants typically ranging from 7.5-8.5 hertz [2]. The proton at position 8 demonstrates similar coupling behavior, appearing at approximately 7.98 parts per million as a doublet of doublets [3].

The protons at positions 6 and 7 form a complex multiplet pattern in the region of 7.5-7.8 parts per million, exhibiting typical meta-coupling relationships with each other and vicinal coupling with the adjacent aromatic protons [2]. These signals often appear as overlapping multiplets due to the similar chemical environments and coupling patterns, requiring careful analysis or two-dimensional nuclear magnetic resonance techniques for complete assignment [4].

The methyl ester functionality provides a characteristic singlet at approximately 4.0 parts per million, integrating for three protons [1] . This signal demonstrates the expected chemical shift for a methyl group attached to an electron-withdrawing carbonyl system, consistent with similar quinoline carboxylate derivatives [6]. The lack of coupling to other protons confirms the isolated nature of this methyl group within the molecular framework [1].

Carbon-13 Nuclear Magnetic Resonance Spectral Analysis

The carbon-13 nuclear magnetic resonance spectrum of methyl 2-bromoquinoline-4-carboxylate reveals distinctive chemical shifts characteristic of the quinoline heterocyclic system with bromine substitution and ester functionality. The spectrum displays signals spanning the typical aromatic carbon range of 110-165 parts per million, with the carbonyl carbon appearing at the characteristic downfield position [1] [2].

The most significant signal appears at approximately 165 parts per million, corresponding to the carbonyl carbon of the methyl ester group [1] [7]. This chemical shift is consistent with aromatic carboxylic acid derivatives and reflects the electron-withdrawing influence of the quinoline ring system on the carbonyl carbon environment [6]. The carbonyl carbon signal serves as a diagnostic marker for the presence of the carboxylate functionality within the molecular structure [7].

The carbon bearing the bromine substituent at position 2 exhibits a characteristic chemical shift at approximately 110 parts per million [1]. This upfield displacement relative to other aromatic carbons results from the electron-donating mesomeric effect of the bromine substituent, which partially compensates for its inductive electron-withdrawing character [1]. The chemical shift of the bromine-bearing carbon provides valuable structural information for confirming the substitution pattern within the quinoline framework [1].

The remaining aromatic carbons of the quinoline ring system display chemical shifts in the range of 120-150 parts per million, with specific assignments dependent on their electronic environment and substitution patterns [2] [7]. The carbon at position 4, bearing the carboxylate substituent, appears at approximately 135 parts per million, reflecting the electron-withdrawing effect of the carbonyl group [7]. The carbons at positions 5 and 8 exhibit chemical shifts around 123 and 130 parts per million, respectively, consistent with their position relative to the nitrogen heteroatom [2].

The methyl carbon of the ester group resonates at approximately 52 parts per million, providing confirmation of the methyl ester functionality [1] . This chemical shift is characteristic of methyl groups bonded to electron-withdrawing carbonyl systems and serves as an additional structural marker for the ester substituent [6].

Two-Dimensional Nuclear Magnetic Resonance Studies

Two-dimensional nuclear magnetic resonance techniques provide powerful tools for establishing connectivity patterns and spatial relationships within the methyl 2-bromoquinoline-4-carboxylate structure. The correlation spectroscopy experiment reveals scalar coupling relationships between protons, enabling the determination of through-bond connectivity patterns within the quinoline ring system [4] [8].

The correlation spectroscopy spectrum displays characteristic cross-peaks between adjacent aromatic protons, confirming the expected coupling patterns within the quinoline framework [4]. Cross-peaks between the protons at positions 5 and 6, as well as between positions 6 and 7, and positions 7 and 8, establish the connectivity of the benzene portion of the quinoline ring system [9]. The absence of cross-peaks between the proton at position 3 and other aromatic protons confirms its isolated position adjacent to the bromine substituent [4].

The heteronuclear single quantum coherence experiment provides direct correlation between protons and their directly bonded carbon atoms, facilitating the assignment of carbon signals in the carbon-13 nuclear magnetic resonance spectrum [10]. This technique reveals the direct connectivity between the methyl ester protons and the corresponding methyl carbon at 52 parts per million, confirming the ester functionality [10]. The correlation between aromatic protons and their respective carbon atoms enables the complete assignment of the quinoline ring carbons [10].

The heteronuclear multiple bond correlation experiment demonstrates long-range coupling relationships between protons and carbons separated by two or three bonds, providing valuable information about the overall molecular connectivity [11]. This technique reveals correlations between the aromatic protons and the quaternary carbons of the quinoline ring, including the carbonyl carbon of the ester group [11]. The correlation between the methyl ester protons and the carbonyl carbon confirms the ester linkage and establishes the connectivity pattern of the carboxylate substituent [11].

Infrared Spectroscopy

The infrared spectrum of methyl 2-bromoquinoline-4-carboxylate exhibits characteristic absorption bands that provide definitive identification of the functional groups present within the molecular structure. The spectrum displays prominent features corresponding to the carbonyl stretch of the ester group, the aromatic carbon-nitrogen stretching vibrations of the quinoline ring, and the carbon-bromine stretching vibration [6] [12].

The most prominent absorption band appears at approximately 1717 wavenumbers, corresponding to the carbonyl stretching vibration of the methyl ester group [6] [13]. This frequency is characteristic of aromatic carboxylic acid esters and reflects the electron-withdrawing influence of the quinoline ring system on the carbonyl bond strength [6]. The position of this absorption band provides confirmation of the ester functionality and distinguishes it from other carbonyl-containing compounds such as ketones or aldehydes [12].

The quinoline ring system contributes several characteristic absorption bands in the aromatic region of the spectrum. The carbon-nitrogen stretching vibration appears at approximately 1598 wavenumbers, providing evidence for the heterocyclic nitrogen functionality [6] [12]. This absorption band is characteristic of quinoline derivatives and serves as a diagnostic marker for the presence of the aromatic nitrogen heteroatom within the ring system [12].

The carbon-bromine stretching vibration manifests as a medium-intensity absorption band at approximately 655 wavenumbers [6]. This frequency is characteristic of aromatic carbon-bromine bonds and provides confirmation of the bromine substituent at position 2 of the quinoline ring [6]. The relatively low frequency of this absorption reflects the strength of the carbon-bromine bond within the aromatic system [12].

Additional absorption bands in the aromatic region correspond to the various carbon-carbon stretching and carbon-hydrogen bending vibrations of the quinoline ring system [12]. These bands appear in the range of 1400-1600 wavenumbers and provide supporting evidence for the aromatic character of the molecular framework [12]. The aromatic carbon-hydrogen stretching vibrations appear in the region of 3000-3100 wavenumbers, confirming the presence of aromatic hydrogen atoms [12].

Mass Spectrometry

Fragmentation Patterns

The mass spectrometric fragmentation of methyl 2-bromoquinoline-4-carboxylate follows predictable pathways characteristic of quinoline derivatives and brominated aromatic compounds. The molecular ion peak appears at mass-to-charge ratio 266, corresponding to the molecular formula C₁₁H₈BrNO₂ [14] [15]. The fragmentation pattern reveals several diagnostic ions that provide structural information about the molecular framework [16] [17].

The base peak typically appears at mass-to-charge ratio 266, reflecting the stability of the molecular ion under electron impact conditions [14] [15]. This stability is characteristic of aromatic heterocyclic compounds and indicates the resonance stabilization provided by the quinoline ring system [17]. The molecular ion demonstrates the typical isotope pattern expected for bromine-containing compounds, with peaks at mass-to-charge ratios 266 and 268 in a 1:1 ratio [17].

The primary fragmentation pathway involves the loss of hydrogen cyanide (27 mass units) from the molecular ion, producing a fragment ion at mass-to-charge ratio 239 [16] [17]. This fragmentation is characteristic of quinoline derivatives and represents a common dissociation pathway for nitrogen-containing heterocyclic compounds [16]. The loss of hydrogen cyanide occurs through a rearrangement process that involves the nitrogen atom and adjacent carbon atoms of the quinoline ring [16].

A secondary fragmentation pathway involves the loss of carbon monoxide (28 mass units) from the molecular ion, yielding a fragment ion at mass-to-charge ratio 238 [17] [18]. This fragmentation is characteristic of compounds containing carbonyl functionality and reflects the tendency of ester groups to undergo decarbonylation under electron impact conditions [17]. The loss of carbon monoxide often occurs in conjunction with other rearrangement processes that stabilize the resulting fragment ion [18].

Additional fragmentation pathways include the loss of methoxy radical (31 mass units) from the molecular ion, producing a fragment ion at mass-to-charge ratio 235 [17]. This fragmentation is characteristic of methyl ester compounds and involves the cleavage of the carbon-oxygen bond adjacent to the carbonyl group [17]. The methoxy radical loss often precedes further fragmentation processes that involve the quinoline ring system [17].

Predicted Collision Cross Section Values

The predicted collision cross section values for methyl 2-bromoquinoline-4-carboxylate provide valuable information about the molecular geometry and size under gas-phase conditions. These values represent the effective cross-sectional area of the molecule as it interacts with collision gas molecules during ion mobility spectrometry measurements [14].

The protonated molecular ion [M+H]⁺ at mass-to-charge ratio 265.98 exhibits a predicted collision cross section of 147.1 square angstroms [14]. This value reflects the compact, planar geometry of the quinoline ring system with minimal conformational flexibility [14]. The relatively small collision cross section indicates efficient packing of the molecular framework and limited extension of substituent groups from the central ring system [14].

The sodium adduct ion [M+Na]⁺ at mass-to-charge ratio 287.96 demonstrates a predicted collision cross section of 159.6 square angstroms [14]. The increased collision cross section compared to the protonated molecular ion reflects the larger ionic radius of sodium compared to hydrogen and the potential for altered molecular geometry upon sodium coordination [14]. The sodium adduct formation is common for ester-containing compounds and provides additional structural information through mass spectrometric analysis [14].

The deprotonated molecular ion [M-H]⁻ at mass-to-charge ratio 263.97 exhibits a predicted collision cross section of 153.4 square angstroms [14]. This value is intermediate between the protonated and sodium adduct forms, reflecting the influence of charge state on molecular geometry and gas-phase interactions [14]. The deprotonated form may exhibit different conformational preferences compared to the neutral molecule due to electrostatic interactions [14].

The ammonium adduct ion [M+NH₄]⁺ at mass-to-charge ratio 283.01 displays a predicted collision cross section of 167.4 square angstroms [14]. This represents the largest collision cross section among the common adduct ions, reflecting the bulky nature of the ammonium group and its potential for hydrogen bonding interactions with the molecular framework [14]. The ammonium adduct formation provides additional ionization pathways for mass spectrometric analysis [14].

Ultraviolet-Visible Spectroscopy

The ultraviolet-visible spectrum of methyl 2-bromoquinoline-4-carboxylate exhibits characteristic absorption bands arising from the π-π* electronic transitions within the quinoline chromophore system. The spectrum displays multiple absorption maxima that provide information about the electronic structure and conjugation patterns within the molecular framework [19] [20].

The primary absorption maximum appears at approximately 240-250 nanometers, corresponding to the π-π* transition of the quinoline ring system [19]. This absorption band is characteristic of nitrogen-containing heterocyclic aromatic compounds and reflects the extended conjugation within the bicyclic framework [19]. The position of this absorption maximum is influenced by the electron-withdrawing effects of the bromine substituent and carboxylate group [20].

A secondary absorption maximum occurs at approximately 280-290 nanometers, representing additional π-π* transitions within the quinoline chromophore [19]. This band may exhibit fine structure due to vibrational coupling with the electronic transition, providing additional spectroscopic information about the molecular geometry and electronic environment [19]. The intensity of this absorption band is typically lower than the primary maximum but provides valuable complementary information [19].

The absorption spectrum extends into the near-ultraviolet region, with weaker absorption bands appearing at approximately 310-320 nanometers [19]. These longer-wavelength transitions may involve charge transfer character or correspond to forbidden transitions that gain intensity through vibronic coupling [19]. The presence of these absorption bands provides additional confirmation of the extended conjugation within the quinoline system [19].

The overall absorption profile demonstrates the typical characteristics of quinoline derivatives, with strong absorption in the ultraviolet region and minimal absorption in the visible region [19]. The extinction coefficients for the primary absorption bands are consistent with allowed π-π* transitions and provide quantitative information about the electronic structure of the molecular framework [19].

X-ray Crystallography

While specific crystallographic data for methyl 2-bromoquinoline-4-carboxylate are not available in the literature, structural information can be inferred from related quinoline carboxylate derivatives and brominated quinoline compounds. The molecular geometry is expected to exhibit the characteristic planar configuration of the quinoline ring system with minimal deviation from planarity [21] [22].

The quinoline ring system adopts a nearly planar geometry due to the aromatic stabilization provided by the π-electron system [23]. The carbon-nitrogen bond lengths within the ring are expected to be intermediate between single and double bond character, reflecting the aromatic delocalization [23]. The carbon-carbon bond lengths in the benzene portion of the quinoline ring are characteristic of aromatic systems, typically ranging from 1.39-1.41 angstroms [23].

The bromine substituent at position 2 is expected to lie in the plane of the quinoline ring, with a carbon-bromine bond length of approximately 1.90 angstroms [23]. The bromine atom may exhibit slight displacement from the ring plane due to steric interactions with adjacent atoms, but the overall geometry remains essentially planar [23]. The electron-withdrawing inductive effect of bromine influences the electron density distribution within the ring system [23].

The methyl ester group at position 4 introduces a slight deviation from planarity due to the tetrahedral geometry around the carbonyl carbon [23]. The carbonyl oxygen is expected to lie approximately in the plane of the quinoline ring, while the methyl group extends perpendicular to this plane [23]. The carbon-oxygen bond lengths in the ester group are characteristic of carbonyl compounds, with the carbon-oxygen double bond length of approximately 1.21 angstroms and the carbon-oxygen single bond length of approximately 1.34 angstroms [23].